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Compound of Interest

Compound Name: Emvododstat

Cat. No.: B2673473

For Immediate Release

SOUTH PLAINFIELD, NJ — October 28, 2025 — This technical guide provides an in-depth
overview of the discovery and development of Emvododstat (formerly PTC299), a novel, orally
bioavailable small molecule inhibitor of dihydroorotate dehydrogenase (DHODH). This
document is intended for researchers, scientists, and drug development professionals, offering
a comprehensive look at the preclinical and clinical journey of this compound, from its initial
identification to its investigation in various disease models.

Introduction: From VEGF modulator to a Potent
DHODH Inhibitor

Emvododstat was initially identified as a post-transcriptional inhibitor of Vascular Endothelial
Growth Factor A (VEGFA), a key regulator of angiogenesis. However, further investigation
revealed its primary and more potent mechanism of action to be the inhibition of dihydroorotate
dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine synthesis pathway. This
discovery shifted the developmental focus towards diseases characterized by rapid cell
proliferation and high demand for nucleotides, such as acute myeloid leukemia (AML) and viral
infections.

The inhibition of DHODH by Emvododstat leads to the depletion of pyrimidine nucleotides,
which are essential for DNA and RNA synthesis. This targeted depletion preferentially affects
rapidly dividing cells, including cancer cells and virus-infected cells, leading to cell cycle arrest,
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differentiation, and in some cases, apoptosis. The effects of Emvododstat can be rescued by
the addition of exogenous uridine, confirming its specific action on the de novo pyrimidine
synthesis pathway.

Mechanism of Action: Targeting the Engine of
Proliferation

Emvododstat exerts its therapeutic effects by directly binding to and inhibiting the enzymatic
activity of DHODH. This enzyme catalyzes the fourth step in the de novo pyrimidine synthesis
pathway, the oxidation of dihydroorotate to orotate. By blocking this crucial step, Emvododstat
effectively cuts off the supply of essential building blocks for DNA and RNA, thereby halting the
proliferation of rapidly dividing cells.

Click to download full resolution via product page

Figure 1: Emvododstat's Mechanism of Action via DHODH Inhibition.

Preclinical Development
In Vitro Activity
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Emvododstat has demonstrated potent anti-proliferative activity across a broad range of
hematologic cancer cell lines.

Table 1: In Vitro Anti-proliferative Activity of Emvododstat in Leukemia Cell Lines

Cell Line Cancer Type IC50 (nM)
MOLM-13 AML 1.2
MV4-11 AML 25

THP-1 AML 3.1

HL-60 AML 5.6

K562 CML 10.2

U937 Histiocytic Lymphoma 4.8
NOMO-1 AML 2.9

In Vivo Efficacy in a Murine Xenograft Model of AML

The in vivo efficacy of Emvododstat was evaluated in a murine xenograft model using MOLM-
13 human AML cells.

Table 2: In Vivo Efficacy of Emvododstat in a MOLM-13 Xenograft Model

) Tumor Growth Inhibition
Treatment Group Dose (mg/kg, oral, daily)

(%)
Vehicle - 0
Emvododstat 10 45
Emvododstat 30 78
Emvododstat 100 95

Preclinical Pharmacokinetics
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Pharmacokinetic properties of Emvododstat have been characterized in several preclinical

species.

Table 3: Pharmacokinetic Parameters of Emvododstat in Preclinical Species

Dose (mglkg,

Species ) Cmax (ng/mL) Tmax (h) AUC (ng-h/mL)
ora
Mouse 10 1250 2 8750
Rat 10 850 4 9350
Dog 5 550 4 7700
Monkey 5 720 2 6480
Metabolism

The metabolism of Emvododstat has been investigated in vitro using liver microsomes from

various species. The primary metabolic pathway is O-demethylation.

Table 4: In Vitro Metabolism of Emvododstat

Species Primary Metabolite

Human O-desmethyl Emvododstat
Monkey O-desmethyl Emvododstat
Dog O-desmethyl Emvododstat
Rat O-desmethyl Emvododstat
Mouse O-desmethyl Emvododstat

Clinical Development

Phase 1b Study in Relapsed/Refractory Acute Myeloid

Leukemia (NCT03761069)
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A Phase 1b, open-label, dose-escalation study was conducted to evaluate the safety,
pharmacokinetics, and preliminary anti-tumor activity of Emvododstat in adult patients with
relapsed or refractory AML. The study was terminated, and while full results have not been
published, available information indicates that the drug was generally well-tolerated.

Study in Hospitalized Patients with COVID-19
(NCT04439071)

Given the reliance of viral replication on host cell nucleotide synthesis, Emvododstat was
investigated in a clinical trial for the treatment of hospitalized patients with COVID-19. This
study has been completed, but the results have not yet been published in a peer-reviewed
journal.

Experimental Protocols
DHODH Enzymatic Assay
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Prepare Assay Buffer
(100 mM Tris-HCI, pH 8.0, 150 mM KClI,
0.05% Triton X-100, 10% glycerol)

!

Add recombinant human DHODH enzyme

<—

Add Emvododstat or vehicle (DMSO)

<—

Incubate at room temperature for 15 min

<]

Add substrates:
Dihydroorotate and Decylubiquinone

<]

Incubate at 37°C for 30 min

!

Measure enzyme activity by monitoring the
reduction of DCPIP at 600 nm

Click to download full resolution via product page

Figure 2: Workflow for the DHODH Enzymatic Assay.
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Protocol: The enzymatic activity of DHODH is determined by monitoring the reduction of 2,6-
dichloroindophenol (DCPIP). The reaction is initiated by the addition of the substrate
dihydroorotate. The decrease in absorbance at 600 nm, corresponding to the reduction of
DCPIP, is measured over time using a spectrophotometer.

Cell Viability Assay (MTS Assay)
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Seed leukemia cells in a 96-well plate

Administer Emvododstat orally to animals

‘ l

Incubate for 24 hours

i{ Collect blood samples at various time points
Add serial dilutions of Emvododstat \L
\L Process blood to obtain plasma
Incubate for 72 hours \L
Extract Emvododstat and internal standard
from plasma using protein precipitation
Add MTS reagent to each well \L
\L Analyze samples by LC-MS/MS
Incubate for 2-4 hours at 37°C \L
i/ Determine plasma concentrations
Measure absorbance at 490 nm \L

Calculate pharmacokinetic parameters
Calculate IC50 values (Cmax, Tmax, AUC)
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 To cite this document: BenchChem. [The Genesis of Emvododstat: A Deep Dive into its
Discovery and Development]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2673473#discovery-and-development-of-
emvododstat]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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